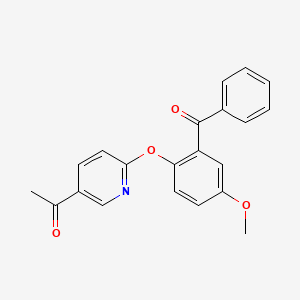

5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

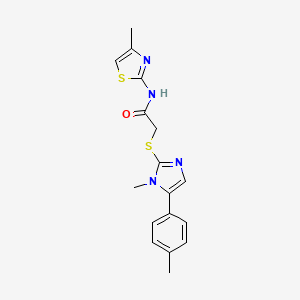

5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is a chemical compound with the molecular formula C21H17NO4 . It has a molecular weight of 347.37 .

Synthesis Analysis

The synthesis of pyridine derivatives like this compound often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Physical and Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications

Applications in Polymer and Material Science

Functional Polymers through Thiol-Ene Coupling : The compound 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine and related structures like benzoyl thioesters have been utilized in the synthesis of functional polymers. The study by David and Kornfield (2008) involved grafting various side groups like pyridine onto polymers via thiol-ene addition, yielding functional polymers with diverse properties (David & Kornfield, 2008).

Polymer Solar Cells : Pyridine derivatives, due to their unique properties, have been incorporated into alcohol-soluble conjugated polymers used as cathode interfacial layers for polymer solar cells, showing promising results in enhancing the efficiency of these cells (Chen et al., 2017).

Synthesis and Molecular Studies

Synthesis of Novel Pyridine Derivatives : New pyridine and fused pyridine derivatives were synthesized, starting from pyridine structures. These compounds were evaluated for antimicrobial and antioxidant activity, showing the versatility of pyridine derivatives in chemical synthesis and potential medicinal applications (Flefel et al., 2018).

Chemical Transformations and Applications : Pyridine derivatives have been involved in various chemical transformations, such as the ring transformations from pyrimidine to pyridine and benzene derivatives, demonstrating the compound's potential in synthetic organic chemistry (Barczyński & Plas, 2010).

Biological and Medicinal Applications

Insecticidal Activities : Pyridine derivatives have been tested for their bioactivity, particularly as insecticides. The study revealed that some derivatives possess moderate to strong aphidicidal activities, showcasing their potential in agricultural applications (Bakhite et al., 2014).

DNA Binding and Cytotoxic Activities : The oxidovanadium(V) complexes with pyridine residues have been synthesized and thoroughly characterized. These complexes were found to have DNA binding propensity and demonstrated photo-induced DNA cleavage activities as well as cytotoxicity against certain cancer cell lines, indicating their potential in therapeutic applications (Dash et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

1-[6-(2-benzoyl-4-methoxyphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-14(23)16-8-11-20(22-13-16)26-19-10-9-17(25-2)12-18(19)21(24)15-6-4-3-5-7-15/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRTZXRZVJWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)

![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![N-(2,3-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2627539.png)

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)

![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)

![N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627555.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)